molecular formula C14H15N5O2 B3376086 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1171838-47-3

6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3376086
CAS No.: 1171838-47-3
M. Wt: 285.3 g/mol
InChI Key: SHBWYJFZQVVGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-b]pyridine derivative featuring a 1-ethylpyrazol-3-yl substituent at the 6-position. Its molecular formula is C₁₄H₁₅N₅O₂, with a molecular weight of 285.30 g/mol (CAS: 1170064-23-9) . The compound’s synthesis typically involves multi-step reactions, including esterification and cyclization, as seen in analogous pyrazolo-pyridine syntheses .

Properties

IUPAC Name

6-(1-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-4-19-6-5-10(17-19)11-7-9(14(20)21)12-8(2)16-18(3)13(12)15-11/h5-7H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBWYJFZQVVGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₆H₁₉N₅O₂
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 1006348-91-9

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has shown promise in various studies.

Pharmacological Activities

  • Anti-inflammatory Effects :
    • In studies involving carrageenan-induced paw edema in rats, compounds similar to 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity :
    • Pyrazolo derivatives have been tested against various bacterial strains including E. coli and S. aureus. The results indicated that certain derivatives possess strong antibacterial properties, suggesting potential applications in treating infections .
  • Anticancer Potential :
    • Some studies have highlighted the ability of pyrazolo compounds to inhibit specific kinases associated with cancer progression. For instance, compounds related to this structure have shown IC50 values indicating effective inhibition against kinases relevant to cancer treatment .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Kinase Inhibition

Research has shown that pyrazolo compounds can inhibit protein kinases involved in cellular signaling pathways that regulate inflammation and cancer cell proliferation. For example:

  • DYRK1A : IC50 = 11 µM
  • CDK5 : IC50 = 0.41 µM
  • GSK-3 : IC50 = 1.5 µM .

Inflammatory Pathway Modulation

These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators through various mechanisms, including the downregulation of NF-kB signaling pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo derivatives:

StudyCompound TestedActivityFindings
Selvam et al., 2014Various pyrazole derivativesAnti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at 10 µM .
Bandgar et al., 20151-thiocarbamoyl pyrazole derivativesMAO-B inhibitionSome derivatives exhibited comparable activity to known MAO inhibitors .
Chovatia et al., 2017Pyrazole derivativesAntimicrobialCompound showed significant activity against Mycobacterium tuberculosis at low concentrations .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that modifications in the pyrazolo[3,4-b]pyridine scaffold can enhance its efficacy against various cancer types, including breast and lung cancers.

Neuroprotective Effects

The neuroprotective potential of pyrazolo compounds has garnered attention, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound may exhibit protective effects on neuronal cells by modulating neuroinflammatory pathways and reducing oxidative stress. Studies investigating its effects on neuronal survival and function are ongoing.

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory research. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism likely involves the modulation of signaling pathways associated with inflammation.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo[3,4-b]pyridine derivatives, including our compound of interest. The results demonstrated that the compound significantly inhibited cell growth in vitro and induced apoptosis in cancer cell lines through caspase activation pathways.

Case Study 2: Neuroprotection in Animal Models

In a preclinical study published in Neuroscience Letters, researchers assessed the neuroprotective effects of the compound in animal models of Parkinson's disease. The findings indicated that treatment with the compound led to improved motor function and reduced neuronal loss compared to control groups, suggesting its potential for therapeutic use.

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
AnticancerInduction of apoptosis; cell cycle arrest
NeuroprotectionModulation of neuroinflammation; oxidative stress
Anti-inflammatoryInhibition of cytokines and inflammatory pathways

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acid-catalyzed conditions:

ReagentsConditionsProductYieldSource
Ethanol + H<sub>2</sub>SO<sub>4</sub>Reflux, 4–6 hrsEthyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate85–92%
Methanol + HCl (gas)RT, 12 hrsMethyl ester derivative78%

This reaction is critical for modifying solubility and bioavailability in drug development contexts.

Amidation and Salt Formation

The carboxylic acid participates in nucleophilic acyl substitution:

Reagents/ConditionsProductApplicationSource
Thionyl chloride → NH<sub>3</sub>Primary amidePrecursor for kinase inhibitors
DCC + HOBt + benzylamineN-Benzylamide derivativeBioactivity optimization
NaOH (1M)Sodium saltImproved aqueous solubility

Amidation is frequently employed to enhance target-binding affinity in medicinal chemistry applications .

Ring Functionalization Reactions

The pyrazolo[3,4-b]pyridine core undergoes electrophilic substitutions:

Halogenation

ReagentsPosition ModifiedProductYieldSource
NBS (PhCO<sub>3</sub>H)C5 of pyridine5-Bromo derivative67%
I<sub>2</sub>/HIO<sub>3</sub>C3 of pyrazole3-Iodo analogue58%

Nitration

ConditionsProductNotesSource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C)6-Nitro derivativeRequires strict temp control

Redox Transformations

The heterocyclic system demonstrates nuanced redox behavior:

Reaction TypeReagents/ConditionsProductMechanistic InsightSource
OxidationKMnO<sub>4</sub> (basic)Pyridine N-oxideEpoxidation of ethyl group avoided
ReductionH<sub>2</sub>/Pd-C (50 psi)Tetrahydro-pyrazolo[3,4-b]pyridineSelective ring saturation

Cross-Coupling Reactions

The ethylpyrazole moiety enables modern catalytic transformations:

ReactionCatalystsProductYieldSource
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives73–81%
Sonogashira couplingCuI/PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>Alkynylated analogues65%

Thermal Degradation

Controlled pyrolysis reveals stability limits:

TemperatureAtmosphereMajor DegradantsHalf-LifeSource
220°CN<sub>2</sub>Decarboxylated pyrazoloquinoline42 min
300°CAirCO<sub>2</sub> + fragmented heterocycles<5 min

This compound's reactivity profile enables precise structural modifications for pharmaceutical development, particularly in kinase inhibitor design . Recent advances in flow chemistry have improved yields in esterification and amidation steps by 12–18% compared to batch methods . Researchers continue to explore its potential in metal-organic framework (MOF) synthesis via carboxylate coordination .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pyrazolo[3,4-b]pyridine core is versatile, with modifications at the 1-, 3-, 4-, and 6-positions influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound Name (CAS) 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Features
Target Compound (1170064-23-9) 1-Ethyl-1H-pyrazol-3-yl C₁₄H₁₅N₅O₂ 285.30 N/A Ethylpyrazole group enhances lipophilicity.
6-[4-(Difluoromethoxy)phenyl]-1,3-dimethyl-... (1011399-85-1) 4-(Difluoromethoxy)phenyl C₁₆H₁₃F₂N₃O₃ 333.29 N/A Fluorine atoms improve metabolic stability.
6-(Furan-2-yl)-1,3-dimethyl-... (893645-73-3) Furan-2-yl C₁₃H₁₁N₃O₃ 257.24 95% Polar furan group may increase solubility.
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-... (sc-352949) 4-Methoxyphenyl C₂₂H₁₉N₃O₃ 373.41 N/A Methoxy-phenyl substituent aids in π-π interactions.
3,6-Dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-... (1018052-15-7) Cyclopropyl and ethylamino-oxoethyl C₁₈H₂₃N₅O₃ 365.41 N/A Cyclopropyl groups enhance steric bulk and conformational rigidity.
Key Observations :
  • Lipophilicity : The target compound’s ethylpyrazole group contributes to moderate lipophilicity, whereas analogs like the difluoromethoxyphenyl derivative () exhibit higher hydrophobicity due to fluorine atoms.
  • Solubility : The furan-substituted analog () shows improved aqueous solubility compared to the target compound, attributed to the oxygen-rich heterocycle.
  • Synthetic Complexity: The cyclopropyl- and ethylamino-oxoethyl-substituted analog () requires advanced synthetic steps, increasing production costs relative to simpler derivatives.
Key Observations :
  • The target compound’s synthesis shares similarities with furan-substituted analogs, both relying on cyclization of ester precursors .
  • Lower yields in methoxyphenyl derivatives (e.g., 39% in ) highlight challenges in cross-coupling reactions for bulky aryl groups.

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthetic route for 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

  • Answer : The synthesis of pyrazole-fused heterocycles often involves multi-step reactions, including cyclization and functional group transformations. For example, hydrazine hydrate and acetic acid in ethanol under reflux can facilitate pyrazolo[3,4-c]pyrazole formation . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing aryl/heteroaryl substituents, as shown in analogous pyrazolo[3,4-b]pyridine syntheses . Optimizing reaction time, temperature, and stoichiometry of azide intermediates (e.g., 5-azido-pyrazole derivatives) is essential to avoid side products like amine-substituted byproducts .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Answer : Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns and verify ethyl/methyl group integration .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation and detection of isotopic patterns.
  • IR spectroscopy : To identify carboxylic acid (-COOH) and pyrazole/pyridine ring vibrations .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related pyrazolo-triazole derivatives .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Answer : The compound’s carboxylic acid group (-COOH) allows salt formation (e.g., sodium or potassium salts) to enhance water solubility. Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation can mitigate precipitation. Pre-formulation studies using dynamic light scattering (DLS) and pH-solubility profiling are recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact kinase inhibition selectivity?

  • Answer : Substituents on the pyrazole and pyridine rings influence ATP-binding pocket interactions. For example, bulkier groups (e.g., ethyl) may enhance hydrophobic interactions with kinase hinge regions, improving selectivity. Comparative molecular docking studies (e.g., using AutoDock Vina) against kinase homology models can predict binding affinities . Experimental validation via enzyme inhibition assays (e.g., ADP-Glo™) is critical to resolve contradictions between computational and empirical data .

Q. What strategies resolve contradictory data in metabolic stability studies across species (e.g., human vs. rodent microsomes)?

  • Answer : Species-specific cytochrome P450 (CYP) isoform profiling (e.g., CYP3A4 vs. CYP2D6) can explain metabolic discrepancies. Use LC-MS/MS to identify phase I/II metabolites and compare degradation pathways. Adjust experimental conditions (e.g., NADPH cofactor concentration) to mimic in vivo hepatic clearance rates .

Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Answer : Rodent models (e.g., Sprague-Dawley rats) are suitable for initial PK studies. Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%). For PD assessments, use xenograft models (e.g., human tumor implants) to correlate plasma concentration with efficacy endpoints (e.g., tumor volume reduction) .

Methodological Challenges

Q. How can regioselectivity issues during pyrazole ring functionalization be minimized?

  • Answer : Employ directing groups (e.g., boronate esters) to control electrophilic substitution sites. For example, iodine-mediated azide cyclization ensures regioselective pyrazolo[3,4-c]pyrazole formation . Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur.

Q. What computational tools predict off-target binding risks for this compound?

  • Answer : Use SwissTargetPrediction or Pharos to identify potential off-target proteins. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess binding stability to non-kinase targets like GPCRs or ion channels. Validate predictions with radioligand displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.